1,3-Dibromo-2-propanol 1,3-Dibromo-2-propanol 1,3-Dibromo-2-propanol is a dihalogenated alcohol. It is reported as bifunctional crosslinking reagent.

Brand Name: Vulcanchem
CAS No.: 96-21-9
VCID: VC21183675
InChI: InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
SMILES: C(C(CBr)O)Br
Molecular Formula: C3H6Br2O
Molecular Weight: 217.89 g/mol

1,3-Dibromo-2-propanol

CAS No.: 96-21-9

Cat. No.: VC21183675

Molecular Formula: C3H6Br2O

Molecular Weight: 217.89 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dibromo-2-propanol - 96-21-9

Specification

CAS No. 96-21-9
Molecular Formula C3H6Br2O
Molecular Weight 217.89 g/mol
IUPAC Name 1,3-dibromopropan-2-ol
Standard InChI InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2
Standard InChI Key KIHQZLPHVZKELA-UHFFFAOYSA-N
SMILES C(C(CBr)O)Br
Canonical SMILES C(C(CBr)O)Br

Introduction

Synthesis and Production

Synthetic Routes

The primary synthetic route to 1,3-dibromo-2-propanol involves the reaction of glycerol with red phosphorus and bromine. This method parallels syntheses used for related halogenated compounds and represents a controlled bromination process that selectively places bromine atoms at the terminal carbon positions while maintaining the central hydroxyl group.

Industrial Production Methods

Industrial production methods for dihalogenated propanols generally involve optimized versions of laboratory syntheses, with careful attention to reaction conditions to ensure high yield and purity. For 1,3-dibromo-2-propanol specifically, production methods likely mirror those of similar compounds, with modifications to control the regioselectivity of bromination.

Quality Control and Purification

Purification of 1,3-dibromo-2-propanol typically involves distillation and potentially recrystallization, with quality control measures including chromatographic analysis to ensure both purity and the correct structural configuration. As with all halogenated compounds intended for research or industrial applications, rigorous quality control is essential to ensure consistency in reactivity and performance.

Chemical Reactivity and Properties

Functional Group Chemistry

The reactivity of 1,3-dibromo-2-propanol is defined by three key functional groups:

  • The secondary alcohol (hydroxyl) group at position 2

  • The two carbon-bromine bonds at positions 1 and 3

This combination creates a molecule with both nucleophilic (hydroxyl group) and electrophilic (carbon-bromine bonds) sites. The hydroxyl group can participate in esterification, oxidation, and hydrogen bonding, while the carbon-bromine bonds are susceptible to nucleophilic substitution.

Common Reactions

As a bifunctional reagent, 1,3-dibromo-2-propanol participates in various reaction types:

Table 1: Common Reaction Types of 1,3-Dibromo-2-propanol

Reaction TypeDescriptionTypical ReagentsProducts
Nucleophilic SubstitutionDisplacement of bromine atomsAmines, thiols, hydroxidesSubstituted propanols
OxidationConversion of secondary alcoholPotassium permanganate, chromium trioxideKetone derivatives
ReductionConversion to alcohol derivativesLithium aluminum hydride, sodium borohydrideReduced products
CrosslinkingReaction with biomoleculesProteins, nucleic acidsCrosslinked biomolecules

The compound's ability to undergo nucleophilic substitution at two positions makes it particularly valuable as a crosslinking agent in biochemical applications.

Biological and Toxicological Properties

Cellular Effects

By comparison with its positional isomer 2,3-dibromo-1-propanol, 1,3-dibromo-2-propanol likely exhibits DNA-damaging potential. Its structural relative, 2,3-dibromo-1-propanol, is known to cause DNA damage in rat cells at concentrations as low as 1μmol/L . The bifunctional nature of these compounds—with two reactive bromine-containing groups—creates potential for interaction with cellular macromolecules.

Toxicity Profile

Drawing from data on similar compounds, 1,3-dibromo-2-propanol likely presents the following toxicity concerns:

Table 2: Probable Toxicity Profile Based on Structural Analogs

Exposure RouteExpected EffectsBased on Analog Information
InhalationIrritation of respiratory tract, potential systemic toxicity2,3-dibromo-1-propanol
Skin ContactIrritation, potential absorption2,3-dibromo-1-propanol
Eye ContactIrritation of eyes and mucous membranes2,3-dibromo-1-propanol
IngestionSystemic toxicity2,3-dibromo-1-propanol, 1,3-dichloro-2-propanol

The structural similarity to known toxic compounds suggests caution in handling 1,3-dibromo-2-propanol until specific toxicity data becomes available.

Applications and Uses

Research Applications

As a bifunctional crosslinking reagent, 1,3-dibromo-2-propanol finds applications in:

  • Protein chemistry research, particularly for investigating protein-protein interactions

  • Nucleic acid studies, potentially for crosslinking complementary DNA strands

  • Chemical synthesis of specialized compounds requiring specific spacing between functional groups

The presence of two reactive bromine sites makes it valuable for creating defined molecular bridges between reactive nucleophilic sites.

Industrial Applications

Potential industrial applications include:

  • Production of specialized polymers

  • Development of flame retardants

  • Synthesis of intermediates for pharmaceutical production

  • Creation of immobilized enzyme systems

The bromine atoms in 1,3-dibromo-2-propanol may contribute to flame retardant properties, similar to other brominated organic compounds used in this capacity.

Analytical Methods

Detection and Quantification Techniques

Analytical methods applicable to 1,3-dibromo-2-propanol include:

Table 3: Analytical Methods for 1,3-Dibromo-2-propanol

TechniqueApplicationDetection LimitsNotes
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification in environmental samplesParts per billionRequires derivatization
High-Performance Liquid Chromatography (HPLC)Analysis in complex matricesParts per millionUV detection at 220 nm
Nuclear Magnetic Resonance (NMR)Structure confirmationN/AProvides detailed structural information
Infrared SpectroscopyFunctional group identificationN/ACharacterizes OH and C-Br bonds

These methods enable researchers to accurately identify and quantify 1,3-dibromo-2-propanol in various matrices.

Spectroscopic Characterization

Spectroscopic techniques provide valuable structural information about 1,3-dibromo-2-propanol:

  • Infrared spectroscopy reveals the characteristic O-H stretching band (approximately 3400 cm⁻¹) and C-Br stretching frequencies (approximately 550-650 cm⁻¹)

  • ¹H NMR spectroscopy shows distinct patterns for the methine proton adjacent to the hydroxyl group and the methylene protons adjacent to the bromine atoms

  • ¹³C NMR spectroscopy distinguishes between the carbon bearing the hydroxyl group and the carbons attached to bromine atoms

Comparative Analysis with Related Compounds

Comparison with Chlorinated Analogs

1,3-Dibromo-2-propanol and its chlorinated analog 1,3-dichloro-2-propanol share similar structural features but differ in reactivity due to the stronger carbon-chlorine bond compared to the carbon-bromine bond. The chlorinated compound is used as an intermediate in the production of epichlorohydrin and glycerol , suggesting potential parallel applications for the brominated version.

Table 4: Comparison of 1,3-Dibromo-2-propanol with 1,3-Dichloro-2-propanol

Property1,3-Dibromo-2-propanol1,3-Dichloro-2-propanol
Bond StrengthWeaker C-Br bondStronger C-Cl bond
ReactivityHigher in nucleophilic substitutionLower in nucleophilic substitution
ToxicityLikely similar to isomerCarcinogenic in animal studies
ApplicationsCrosslinking agentIntermediate in chemical production

Current Research and Future Perspectives

Research Gaps

Significant research gaps exist regarding 1,3-dibromo-2-propanol, including:

  • Comprehensive toxicological evaluation

  • Environmental fate and transport studies

  • Detailed structure-activity relationship analysis comparing it with better-studied analogs

  • Exploration of potential beneficial applications that leverage its unique structural features

Emerging Applications

Potential emerging applications for 1,3-dibromo-2-propanol include:

  • Development of specialized biomolecule crosslinking strategies

  • Creation of novel polymer architectures

  • Use in targeted drug delivery systems that require controlled release mechanisms

  • Application in advanced materials science

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